

A Comparative Spectroscopic Guide to Cinnamylamine and Its Precursors

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Compound of Interest

Compound Name: Cinnamylamine

Cat. No.: B3425600

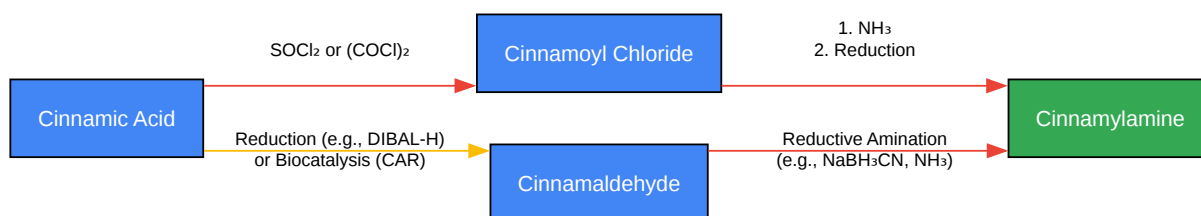
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This guide provides a comprehensive comparison of the spectroscopic characteristics of **cinnamylamine** and its key precursors: cinnamaldehyde, cinnamic acid, and cinnamoyl chloride. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the identification, characterization, and quality control of these compounds in a research and development setting.

Synthetic Pathways Overview

Cinnamylamine is primarily synthesized from its precursors through several common organic reactions. The most direct route involves the reductive amination of cinnamaldehyde. Alternatively, cinnamic acid can be converted to cinnamoyl chloride, which is then reacted with an amine source. A biosynthetic pathway for the conversion of cinnamic acid to **cinnamylamine** has also been explored in engineered *E. coli*.^{[1][2]}



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Caption: Synthetic routes from precursors to **cinnamylamine**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **cinnamylamine** and its precursors, providing a clear basis for their differentiation.

¹H NMR Spectral Data (CDCl₃, δ in ppm)

Compound	Aromatic Protons	Vinylic Protons	Aldehydic/Aliphatic Proton	Other
Cinnamic Acid	7.33-7.47 (m, 5H)	6.40 (d, 1H, J=15 Hz), 7.67 (d, 1H, J=15 Hz)	10.94 (br s, 1H)	
Cinnamaldehyde	7.42-7.52 (m, 5H)[3]	6.68 (dd, 1H), 7.48 (d, 1H)[3]	9.67 (d, 1H)[3]	
Cinnamoyl Chloride	~7.4-7.7 (m, 5H)	~6.6 (d, 1H), ~7.8 (d, 1H)		
Cinnamylamine	~7.2-7.4 (m, 5H)	~6.2-6.5 (m, 2H)	~1.5 (br s, 2H, -NH ₂), ~3.4 (d, 2H, -CH ₂ NH ₂)[4]	

¹³C NMR Spectral Data (CDCl₃, δ in ppm)

Compound	Aromatic Carbons	Vinylic Carbons	Carbonyl/Carbonyl Carbon	Other
Cinnamic Acid	128.4, 128.9, 130.6, 133.8	117.4, 147.1	172.7	
Cinnamaldehyde	128.6, 129.1, 134.2, 152.6[5]	128.6, 152.6[5]	193.6[5]	
Cinnamoyl Chloride	127.9, 129.1, 131.5, 133.2	122.1, 154.2	166.5	
Cinnamylamine	~126-129, ~140	~128, ~132	~45 (-CH ₂ NH ₂)	

Key IR Vibrational Frequencies (cm⁻¹)

Compound	C=O Stretch	C=C Stretch (Alkenyl)	C=C Stretch (Aromatic)	N-H Stretch	O-H Stretch (Carboxylic Acid)
Cinnamic Acid	~1680-1700[6]	~1630[6]	~1580[6]	~2500-3300 (broad)	
Cinnamaldehyde	~1680 (conjugated)	~1625	~1575		
Cinnamoyl Chloride	~1750-1770	~1620	~1570		
Cinnamylamine	~1600	~1580	~3300-3400 (two bands for primary amine)[7]		

Mass Spectrometry (Electron Ionization)

Compound	Molecular Formula	Molecular Weight	Key Fragments (m/z)
Cinnamic Acid	C ₉ H ₈ O ₂	148.16	148 (M+), 131, 103, 91, 77
Cinnamaldehyde	C ₉ H ₈ O	132.16	132 (M+), 131, 103, 91, 77[8]
Cinnamoyl Chloride	C ₉ H ₇ ClO	166.60	166/168 (M+, Cl isotopes), 131, 103, 77[9][10]
Cinnamylamine	C ₉ H ₁₁ N	133.19	133 (M+), 132, 115, 91, 77

Experimental Protocols

Synthesis of Cinnamylamine via Reductive Amination of Cinnamaldehyde

This protocol describes a common laboratory procedure for the synthesis of **cinnamylamine**.
[11][12][13][14]

Materials:

- Cinnamaldehyde
- Ammonia (or an amine source like ammonium acetate)
- Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)
- Methanol (or another suitable solvent)
- Glacial acetic acid (optional, as a catalyst)[15]
- Ethyl acetate
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Dissolve cinnamaldehyde and a slight excess of the amine source in methanol in a round-bottom flask equipped with a stir bar.
- If desired, add a few drops of glacial acetic acid to catalyze imine formation.[\[15\]](#)
- Cool the mixture in an ice bath and slowly add the reducing agent (e.g., NaBH_3CN) in portions.
- Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC.
- Quench the reaction by carefully adding water or a dilute acid.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Partition the residue between ethyl acetate and water.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **cinnamylamine**.
- The product can be further purified by distillation or column chromatography.

General Protocol for Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[\[16\]](#)
- Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.

- Data Acquisition: Acquire both ^1H and ^{13}C NMR spectra.[16] Standard pulse programs are typically used.
- Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

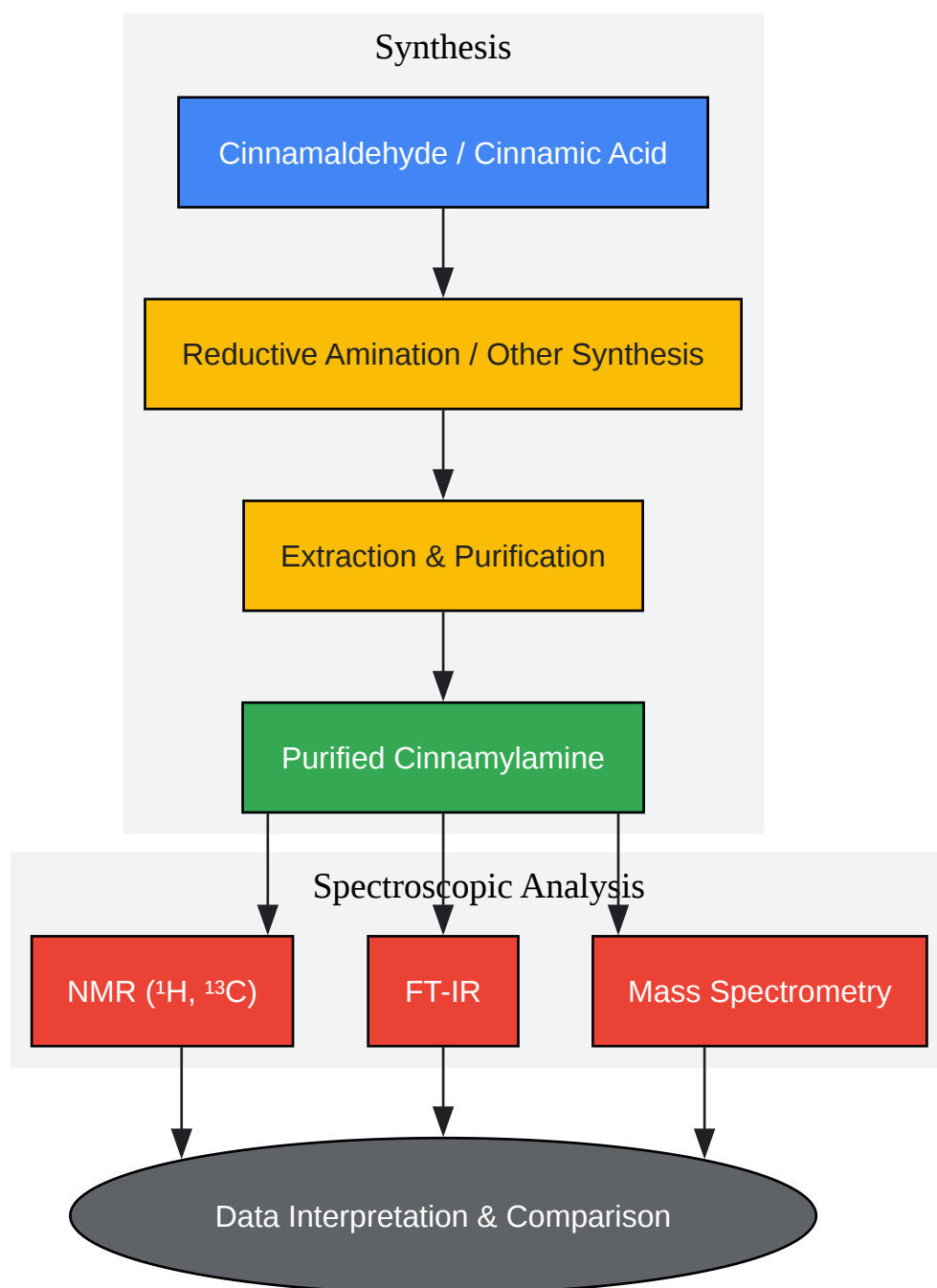
- Instrumentation: An FT-IR spectrometer.
- Sample Preparation:
 - KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[16]
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.[16]
- Data Acquisition: Record the IR spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. [16]
- Analysis: Identify the vibrational frequencies of characteristic functional groups.

3. Mass Spectrometry (MS):

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.
- Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane, methanol).
- Data Acquisition: Introduce the sample into the ion source (e.g., electron ionization). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Analysis: Determine the molecular weight from the molecular ion peak (M^+) and analyze the fragmentation pattern to aid in structure elucidation.

Analytical Workflow

The general workflow for the synthesis and spectroscopic analysis of **cinnamylamine** is outlined below.



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Caption: General workflow for synthesis and analysis.

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